ETP-46321 (CAS 1252594-99-2) is a highly potent, orally bioavailable imidazopyrazine-based dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ). Designed to overcome the pharmacokinetic limitations of early-generation morpholino-thienopyrimidines, ETP-46321 delivers exceptional in vivo stability, characterized by 90% oral bioavailability and low clearance rates in murine models [1]. For procurement professionals and lead investigators, this compound represents a critical tool for oncology and immunology research, offering sub-15 nM potency against its primary targets while maintaining strict selectivity against the broader kinome, including mTOR [2]. Its equipotency against wild-type and major oncogenic mutant PIK3CA isoforms makes it an indispensable baseline material for evaluating targeted therapeutic interventions.
Substituting ETP-46321 with generic pan-PI3K inhibitors like Buparlisib (BKM120) or Pictilisib (GDC-0941) introduces significant experimental confounding factors that compromise assay reproducibility. Pan-PI3K inhibitors broadly suppress the β and γ isoforms, leading to off-target cytotoxicity and masking the specific contributions of the α and δ pathways in complex tumor microenvironment models . Furthermore, unlike dual PI3K/mTOR inhibitors which trigger complex feedback loops by directly inhibiting mTORC1/2, ETP-46321 is highly selective against mTOR (>5 μM), ensuring that downstream signaling alterations are strictly PI3K-dependent [1]. For workflows requiring precise mechanistic deconvolution or in vivo tolerability over extended once-daily dosing regimens, the specific α/δ dual-targeting and clean kinome profile of ETP-46321 cannot be replicated by broader-spectrum alternatives.
ETP-46321 demonstrates tight binding to PI3Kα (Ki = 2.3 nM) and PI3Kδ (Ki = 14.2 nM) while sparing PI3Kβ (170 nM) and PI3Kγ (179 nM). In contrast, the pan-PI3K benchmark Buparlisib (BKM120) shows weaker primary target engagement (IC50 = 52 nM for α) and significant off-target β/γ inhibition . This >10-fold selectivity window for α/δ over β/γ ensures cleaner phenotypic readouts in cellular assays.
| Evidence Dimension | Kinase Inhibition Potency (Ki / IC50) |
| Target Compound Data | ETP-46321: Ki = 2.3 nM (PI3Kα), 14.2 nM (PI3Kδ) |
| Comparator Or Baseline | Buparlisib (BKM120): IC50 = 52 nM (PI3Kα), 116 nM (PI3Kδ) |
| Quantified Difference | 22-fold higher potency for PI3Kα and distinct sparing of β/γ isoforms |
| Conditions | In vitro biochemical kinase assays |
Allows researchers to isolate α/δ-driven biological effects without the confounding toxicity of pan-PI3K suppression.
A critical procurement factor for oncology research is a compound's ability to inhibit mutated kinase forms reliably. ETP-46321 maintains near-identical potency against the three most common human cancer p110α mutants: H1047R (Ki = 2.33 nM), E545K (Ki = 1.77 nM), and E542K (Ki = 1.89 nM), compared to the wild-type protein (Ki = 2.3 nM) . This consistent target engagement prevents the variable efficacy seen with inhibitors that lose affinity for mutated binding pockets.
| Evidence Dimension | Mutant vs. Wild-Type Binding Affinity |
| Target Compound Data | ETP-46321: Ki = 1.77 - 2.33 nM across H1047R, E545K, E542K mutants |
| Comparator Or Baseline | Wild-type PI3Kα baseline (Ki = 2.3 nM) |
| Quantified Difference | Maintained equipotency (<0.1 to 0.5 nM variance) regardless of mutation status |
| Conditions | Biochemical profiling against recombinant mutant p110α enzymes |
Ensures reliable performance across diverse cancer cell lines and patient-derived xenograft (PDX) models harboring different PIK3CA mutations.
ETP-46321 was specifically optimized to overcome the poor in vivo stability of earlier imidazopyrazine and thienopyrimidine derivatives. In BALB-C mice, it exhibits an exceptionally low in vivo clearance rate of 0.6 L/h/Kg and an outstanding oral bioavailability of 90% [1]. This allows for once-daily oral dosing in xenograft models, achieving sustained target engagement (measured by AKT Ser473 downregulation) without the need for complex formulation or continuous infusion.
| Evidence Dimension | Pharmacokinetic Stability |
| Target Compound Data | ETP-46321: Oral bioavailability (F) = 90%, Clearance = 0.6 L/h/Kg |
| Comparator Or Baseline | Standard early-generation PI3K tool compounds (typically F < 30%, high clearance) |
| Quantified Difference | Near-complete oral absorption and extended systemic circulation |
| Conditions | Pharmacokinetic profiling in BALB-C mice |
Reduces animal handling stress and compound consumption, lowering the overall cost and complexity of in vivo efficacy studies.
Many PI3K inhibitors exhibit dual activity against mTOR due to structural similarities in the ATP-binding cleft. ETP-46321 is highly selective, showing an IC50 > 5 μM for both mTOR and DNA-PK, as well as lacking significant inhibition across a panel of 287 other protein kinases [1]. This >2000-fold selectivity margin for PI3Kα over mTOR ensures that the compound acts as a pure PI3K inhibitor.
| Evidence Dimension | Off-Target Kinase Inhibition |
| Target Compound Data | ETP-46321: mTOR IC50 > 5000 nM |
| Comparator Or Baseline | Dual PI3K/mTOR inhibitors (e.g., Dactolisib/BEZ235: mTOR IC50 = 20 nM) |
| Quantified Difference | >250-fold reduction in mTOR off-target activity |
| Conditions | In vitro kinase selectivity screening panel |
Critical for pathway mapping, as it avoids the compensatory feedback loops often triggered by direct mTORC1/2 inhibition.
ETP-46321's 90% oral bioavailability and equipotency against E545K and H1047R mutations make it the ideal tool compound for evaluating PI3K inhibition in K-RasG12V or PIK3CA-driven lung and colon carcinoma xenograft models [1].
As a dual α/δ inhibitor, ETP-46321 is uniquely positioned for studies investigating the simultaneous targeting of tumor cell proliferation (via PI3Kα) and regulatory T-cell/immune cell modulation (via PI3Kδ) [2].
Recent studies have identified ETP-46321 as a potent inducer of SAT1-mediated ferroptosis in gastric cancer models. It is the preferred compound for researchers mapping the intersection of PI3K/AKT suppression and lipid peroxidation pathways [3].
Due to its clean kinome profile and lack of mTOR inhibition, ETP-46321 is an excellent baseline inhibitor for matrix screening against standard-of-care chemotherapeutics (e.g., Docetaxel) or other targeted agents (e.g., MEK or BET inhibitors) without compounding off-target toxicities [4].